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molecular formula C7H9N3O B089881 N-(6-aminopyridin-2-yl)acetamide CAS No. 1075-62-3

N-(6-aminopyridin-2-yl)acetamide

Cat. No. B089881
M. Wt: 151.17 g/mol
InChI Key: CCVCJYWIEHEXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291632B2

Procedure details

Dissolve 2,6-diaminopyridine (9.822 g, 90 mmol) in dioxane (100 mL) and cool to 0° C. Add acetyl chloride (2.355 g, 2.1 mL, 30 mmol) slowly and stir for 1 hr. at 0° C. Remove the ice bath and stir at room temperature overnight. Quench the reaction mixture with saturated NaHCO3 solution, extract with ethylacetate three times. Combine the organic layers, dry over Na2SO4, filter, and concentrate to give a solid. Chromatography on silica gel, eluting with a gradient of 60–70% ethylacetate in hexanes affords the title intermediate (3.45 g, 76%): mass spectrum (ion spray): mz/z=152.1 (M+1); 1H NMR (CDCl3, ppm): 7.49 (m, 3H), 6.28 (d, 1H), 4.31 (s, br, 2H), 2.19 (s, 3H).
Quantity
9.822 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[N:3]=1.[C:9](Cl)(=[O:11])[CH3:10]>O1CCOCC1>[NH2:8][C:4]1[N:3]=[C:2]([NH:1][C:9](=[O:11])[CH3:10])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
9.822 g
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
Remove the ice bath
CUSTOM
Type
CUSTOM
Details
Quench the reaction mixture with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extract with ethylacetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers, dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with a gradient of 60–70% ethylacetate in hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=CC(=N1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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